(2,5-Dihydroxyphenyl)boronic acid
CAS No.: 1238196-68-3
Cat. No.: VC13869621
Molecular Formula: C6H7BO4
Molecular Weight: 153.93 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1238196-68-3 |
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Molecular Formula | C6H7BO4 |
Molecular Weight | 153.93 g/mol |
IUPAC Name | (2,5-dihydroxyphenyl)boronic acid |
Standard InChI | InChI=1S/C6H7BO4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-11H |
Standard InChI Key | YRCPNBLHJFAGFA-UHFFFAOYSA-N |
SMILES | B(C1=C(C=CC(=C1)O)O)(O)O |
Canonical SMILES | B(C1=C(C=CC(=C1)O)O)(O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure combines a phenyl ring with hydroxyl groups at positions 2 and 5 and a boronic acid moiety at position 1. This arrangement creates a planar geometry with potential for hydrogen bonding via hydroxyl and boronic acid groups. Similar to phenylboronic acid (C₆H₅B(OH)₂), the boron atom is sp²-hybridized, enabling interactions with diol-containing molecules . The additional hydroxyl groups may enhance solubility in polar solvents compared to unsubstituted phenylboronic acid, which has a water solubility of 10 g/L at 20°C .
Physicochemical Characteristics
While direct data for (2,5-dihydroxyphenyl)boronic acid is unavailable, analogous compounds provide benchmarks:
The hydroxyl groups in (2,5-dihydroxyphenyl)boronic acid likely increase polarity and aqueous solubility compared to methoxy-substituted derivatives.
Synthesis and Reactivity
Synthetic Routes
Phenylboronic acid is typically synthesized via Grignard reactions or transition metal-catalyzed couplings . For dihydroxy-substituted variants, directed ortho-metalation or protective group strategies may be employed. For example:
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Protection of Hydroxyl Groups: Introducing trimethylsilyl (TMS) or acetyl groups to prevent undesired reactions during boronation.
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Suzuki-Miyaura Coupling: Using palladium catalysts to couple dihydroxyaryl halides with diboron reagents .
Reactivity Patterns
Boronic acids undergo dehydration to form boroxines and participate in cross-coupling reactions. The hydroxyl groups in (2,5-dihydroxyphenyl)boronic acid may:
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Coordinate Metal Catalysts: Enhancing catalytic efficiency in Suzuki couplings.
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Form Intramolecular Hydrogen Bonds: Stabilizing transition states in esterification or glycosylation reactions .
Analytical Characterization
Chromatographic Methods
Liquid chromatography-mass spectrometry (LC-MS) enables sensitive detection of boronic acids. A method for phenylboronic acid achieved a lower limit of quantitation (LLOQ) of 2 pg/mL using a SCIEX 7500 system with multiple reaction monitoring (MRM) . Similar approaches could be adapted for (2,5-dihydroxyphenyl)boronic acid, though its polarity may require adjusted mobile phases (e.g., methanol/water gradients).
Spectroscopic Techniques
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¹¹B NMR: Expected chemical shift near δ 30 ppm, typical for arylboronic acids.
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IR Spectroscopy: B-O stretching vibrations ~1,350 cm⁻¹ and O-H stretches ~3,200 cm⁻¹ .
Biological and Medical Applications
Glucose Sensing
Phenylboronic acid derivatives form reversible complexes with diols like glucose. The 2,5-dihydroxy substitution could improve binding affinity through additional hydrogen bonds, making it suitable for:
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Continuous Glucose Monitoring: Functionalizing hydrogels for insulin delivery systems .
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Electrochemical Sensors: Modifying electrodes for reagentless detection .
Neutron Capture Therapy
Boron-rich compounds like phenylboronic acid accumulate in tumor cells for neutron capture therapy. With a boron concentration of ~74 ng/10⁶ cells in melanoma models , (2,5-dihydroxyphenyl)boronic acid’s enhanced solubility might improve biodistribution.
Industrial and Research Applications
Polymer Chemistry
Incorporating (2,5-dihydroxyphenyl)boronic acid into copolymers could yield stimuli-responsive materials. For example, N-vinylpyrrolidone (NVP) copolymers with phenylboronic acid form glucose-sensitive hydrogels .
Organic Synthesis
As a coupling partner in Suzuki reactions, this compound could synthesize biaryl structures for pharmaceuticals. Microwave-assisted methods using Pd/C catalysts in water may enhance reaction efficiency.
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